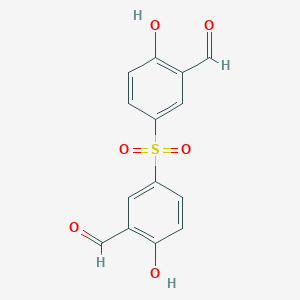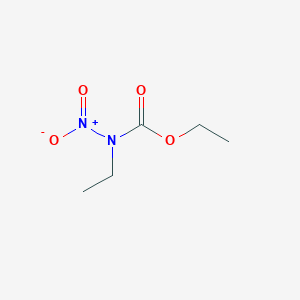![molecular formula C14H26O5 B14731055 Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate CAS No. 6283-91-6](/img/structure/B14731055.png)
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate is an organic compound with the molecular formula C14H26O5. It is characterized by its ester and carbonate functional groups, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate typically involves esterification and carbonate formation reactions. One common method is the reaction of pentanol with 2-{[(pentyloxy)carbonyl]oxy}propanoic acid under acidic conditions to form the ester linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and carbonate groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-{[(ethyloxy)carbonyl]oxy}propanoate
- Butyl 2-{[(butyloxy)carbonyl]oxy}propanoate
- Hexyl 2-{[(hexyloxy)carbonyl]oxy}propanoate
Uniqueness
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles .
Eigenschaften
CAS-Nummer |
6283-91-6 |
|---|---|
Molekularformel |
C14H26O5 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
pentyl 2-pentoxycarbonyloxypropanoate |
InChI |
InChI=1S/C14H26O5/c1-4-6-8-10-17-13(15)12(3)19-14(16)18-11-9-7-5-2/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
DBGWPSMXXMOEGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C(C)OC(=O)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


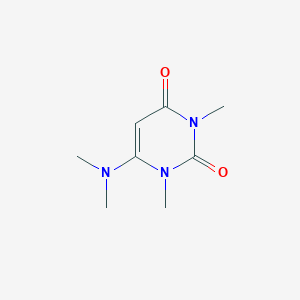
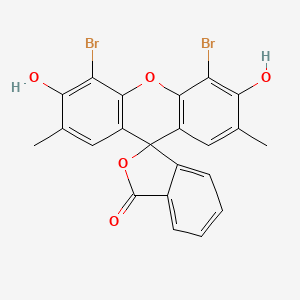

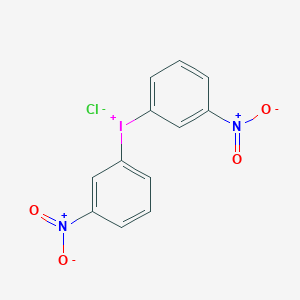
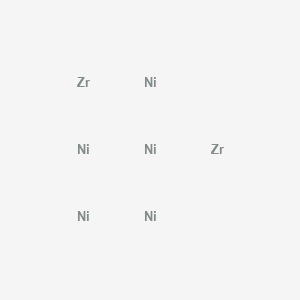
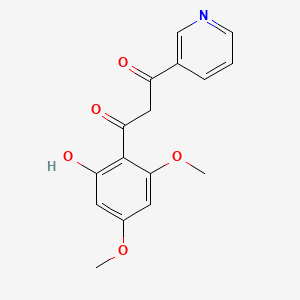

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
